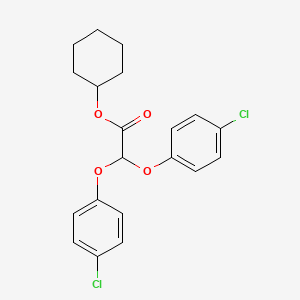
cyclohexyl 2,2-bis(4-chlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 2,2-bis(4-chlorophenoxy)acetate is an organic compound with the molecular formula C20H20Cl2O4 and a molecular weight of 395.28 . This compound is characterized by the presence of a cyclohexyl group and two 4-chlorophenoxy groups attached to an acetate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2,2-bis(4-chlorophenoxy)acetate typically involves the esterification of 2,2-bis(4-chlorophenoxy)acetic acid with cyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, advanced purification techniques, such as chromatography, are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2,2-bis(4-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl 2,2-bis(4-chlorophenoxy)ketone or cyclohexyl 2,2-bis(4-chlorophenoxy)carboxylic acid.
Reduction: Formation of cyclohexyl 2,2-bis(4-chlorophenoxy)alcohol or cyclohexyl 2,2-bis(4-chlorophenoxy)alkane.
Substitution: Formation of cyclohexyl 2,2-bis(4-substituted phenoxy)acetate.
Scientific Research Applications
Cyclohexyl 2,2-bis(4-chlorophenoxy)acetate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyl 2,2-bis(4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-chlorophenyl)acetic acid: A structurally related compound with similar chemical properties.
Cyclohexyl 2,2-bis(4-bromophenoxy)acetate: A brominated analog with different reactivity and applications.
Cyclohexyl 2,2-bis(4-fluorophenoxy)acetate: A fluorinated analog with unique chemical and biological properties.
Uniqueness
Cyclohexyl 2,2-bis(4-chlorophenoxy)acetate is unique due to the presence of both cyclohexyl and 4-chlorophenoxy groups, which impart distinct chemical reactivity and biological activity.
Properties
CAS No. |
30616-36-5 |
|---|---|
Molecular Formula |
C20H20Cl2O4 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
cyclohexyl 2,2-bis(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C20H20Cl2O4/c21-14-6-10-17(11-7-14)25-20(26-18-12-8-15(22)9-13-18)19(23)24-16-4-2-1-3-5-16/h6-13,16,20H,1-5H2 |
InChI Key |
VXPXCNZMCSKVAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















